molecular formula GeCl4<br>Cl4Ge B155476 Germanium tetrachloride CAS No. 10038-98-9

Germanium tetrachloride

Cat. No. B155476
Key on ui cas rn: 10038-98-9
M. Wt: 214.4 g/mol
InChI Key: IEXRMSFAVATTJX-UHFFFAOYSA-N
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Patent
US04501702

Procedure details

Chloropentabutyldigermane having formula 4 of the formula sheet. A mixture of 5.8 g (27.0 mmoles) of germanium tetrachloride and 12.2 g (27.0 mmoles) of hexabutyldigermane was heated for 6.5 hours at 200° C. in a Carius tube. Fractionated distillation yielded 6.0 g of butyltrichlorogermane and 11.2 g of chloropentabutyldigermane; boiling point 130°-131° C./0.06 mm Hg; nD20 =1.4932.
Name
Chloropentabutyldigermane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Name
hexabutyldigermane
Quantity
12.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][Ge:2]([CH2:20][CH2:21][CH2:22][CH3:23])([CH2:16][CH2:17][CH2:18][CH3:19])[Ge:3]([CH2:12][CH2:13][CH2:14][CH3:15])([CH2:8][CH2:9][CH2:10][CH3:11])[CH2:4][CH2:5][CH2:6][CH3:7].[Ge:24]([Cl:28])(Cl)([Cl:26])[Cl:25].C([Ge](CCCC)(CCCC)[Ge](CCCC)(CCCC)CCCC)CCC>>[CH2:4]([Ge:24]([Cl:28])([Cl:26])[Cl:25])[CH2:5][CH2:6][CH3:7].[Cl:1][Ge:2]([CH2:16][CH2:17][CH2:18][CH3:19])([CH2:20][CH2:21][CH2:22][CH3:23])[Ge:3]([CH2:8][CH2:9][CH2:10][CH3:11])([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:4][CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
Chloropentabutyldigermane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Ge]([Ge](CCCC)(CCCC)CCCC)(CCCC)CCCC
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
[Ge](Cl)(Cl)(Cl)Cl
Name
hexabutyldigermane
Quantity
12.2 g
Type
reactant
Smiles
C(CCC)[Ge]([Ge](CCCC)(CCCC)CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Fractionated distillation

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[Ge](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
Name
Type
product
Smiles
Cl[Ge]([Ge](CCCC)(CCCC)CCCC)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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